2-Chloro-1-(2-methoxymethyl-piperidin-1-yl)-ethanone

Description

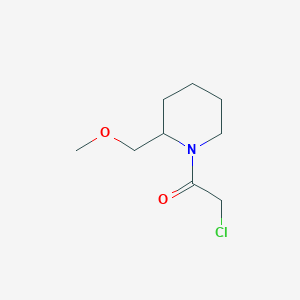

2-Chloro-1-(2-methoxymethyl-piperidin-1-yl)-ethanone is a chloroethanone derivative featuring a piperidine ring substituted with a methoxymethyl group at the 2-position. This compound belongs to a class of molecules where the piperidine moiety is functionalized to modulate electronic, steric, and solubility properties. Such modifications are critical in pharmaceutical chemistry, as piperidine derivatives are known for diverse biological activities, including antimicrobial, antiviral, and antifungal effects .

Properties

IUPAC Name |

2-chloro-1-[2-(methoxymethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-13-7-8-4-2-3-5-11(8)9(12)6-10/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMLFZOJDQDBIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCCN1C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-methoxymethyl-piperidin-1-yl)-ethanone typically involves the reaction of 2-methoxymethyl-piperidine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-methoxymethyl-piperidin-1-yl)-ethanone can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted piperidine derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(2-methoxymethyl-piperidin-1-yl)-ethanone has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-methoxymethyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) often exhibit enhanced conformational flexibility compared to piperidine analogs, affecting receptor binding.

- The methoxymethyl group in the target compound balances polarity and steric demand.

Physical and Chemical Properties

Substituents significantly influence melting points, solubility, and stability:

Key Observations :

Key Observations :

- Anti-Infective Activity : Diphenyl-piperidine derivatives (e.g., ) show promise against HIV-1 and bacterial strains, likely due to hydrophobic interactions with target enzymes.

- Role of Methoxy Groups : Methoxy substitutions (e.g., ) may enhance blood-brain barrier penetration, relevant for CNS-targeted drugs.

Biological Activity

2-Chloro-1-(2-methoxymethyl-piperidin-1-yl)-ethanone is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting significant research findings, mechanisms of action, and potential applications.

- Molecular Formula : CHClN\O

- Molecular Weight : 161.63 g/mol

- CAS Number : 1440-60-4

The compound features a chloro group that participates in nucleophilic substitution reactions, while the methoxymethyl group can undergo oxidation or reduction, allowing it to interact with various biological molecules .

The biological activity of this compound is primarily attributed to its ability to modify biological pathways through interactions with specific molecular targets. The chloro group facilitates nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives. The methoxymethyl moiety enhances the compound's solubility and reactivity, contributing to its potential efficacy in drug development.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a mechanism that disrupts bacterial cell wall synthesis or function.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance its cytotoxicity against specific cancer types.

Study 1: Antimicrobial Efficacy

A study conducted on a series of piperidine derivatives, including this compound, showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a high potency against these pathogens.

Study 2: Cancer Cell Line Testing

In a recent investigation involving various cancer cell lines (including breast and lung cancer), the compound demonstrated IC values in the low micromolar range. The mechanism was linked to the induction of oxidative stress and subsequent apoptotic signaling pathways. These findings suggest that further development could lead to effective therapeutic agents for cancer treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone | Structure | Antimicrobial, anticancer |

| 2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)-ethanone | Structure | Antimicrobial, potential therapeutic agent |

This table illustrates the biological activities of similar compounds, emphasizing the unique position of this compound due to its specific structural attributes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.